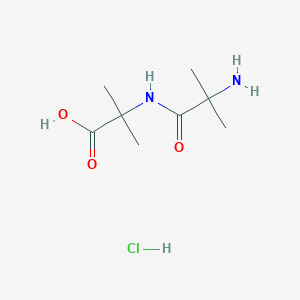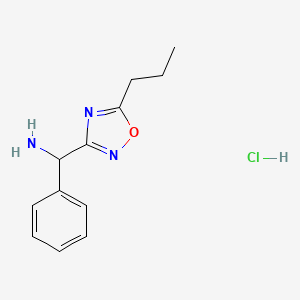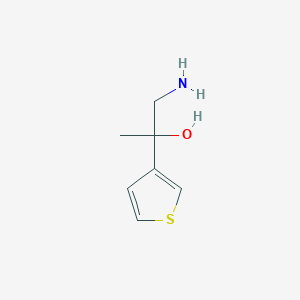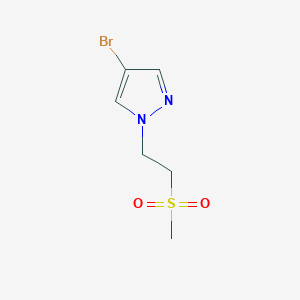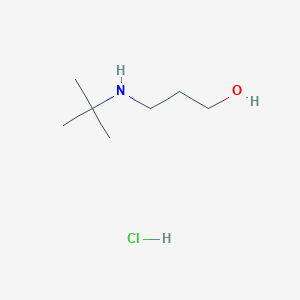![molecular formula C9H21BrN2O2 B1525519 tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide CAS No. 1334149-40-4](/img/structure/B1525519.png)
tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide
Descripción general
Descripción
“tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” is a chemical compound with the molecular formula C9H20N2O2.BrH . It is typically stored at room temperature and appears as a powder . It is used in the synthesis of protected amines from piperidine derivatives, which are further used for the synthesis of sulfonamide series .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” can be represented by the InChI code: 1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H .Physical And Chemical Properties Analysis
“tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide” is a powder that is stored at room temperature . It has a molecular weight of 188.27 . The compound’s predicted boiling point is 280.3±23.0 °C, and its predicted density is 0.949±0.06 g/cm3 .Aplicaciones Científicas De Investigación
It’s worth noting that the related compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . But these applications are for tert-Butyl carbamate, not specifically for “tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide”.
-
Amino Protecting Agent : One of the potential uses of similar compounds is as an amino protecting agent . This is often used in organic synthesis to prevent unwanted reactions from occurring.
-
Crosslinking Agent : It can also potentially be used as a crosslinking agent in polymer materials, enhancing the mechanical properties and thermal stability of the material .
-
Synthesis of N-Boc-protected anilines : The related compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
-
Synthesis of tetrasubstituted pyrroles : Tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
-
Alkylating Reagent : 3-(Boc-amino)propyl bromide, a related compound, can be used as an alkylating reagent for the synthesis of benzydamine analogs, which are used as activators for soluble guanylate cyclase .
-
Inhibitor Synthesis : 3-(Boc-amino)propyl bromide can also be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .
-
Amino Protecting Agent : One of the potential uses of similar compounds is as an amino protecting agent . This is often used in organic synthesis to prevent unwanted reactions from occurring.
-
Crosslinking Agent : It can also potentially be used as a crosslinking agent in polymer materials, enhancing the mechanical properties and thermal stability of the material .
-
Synthesis of N-Boc-protected anilines : The related compound, tert-Butyl carbamate, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
-
Synthesis of tetrasubstituted pyrroles : Tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
-
Alkylating Reagent : 3-(Boc-amino)propyl bromide, a related compound, can be used as an alkylating reagent for the synthesis of benzydamine analogs, which are used as activators for soluble guanylate cyclase .
-
Inhibitor Synthesis : 3-(Boc-amino)propyl bromide can also be used in the synthesis of N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.BrH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFXGAAQTUUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(methylamino)propyl]carbamate hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



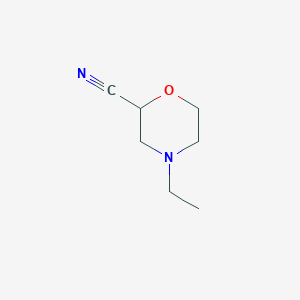
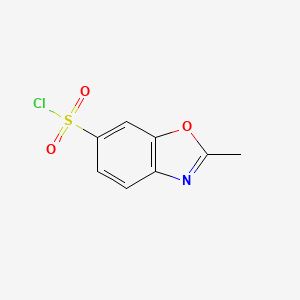
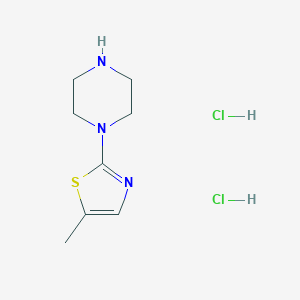
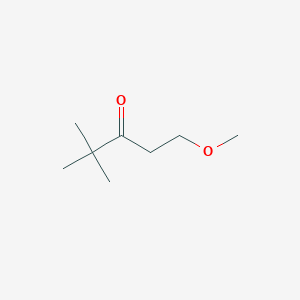
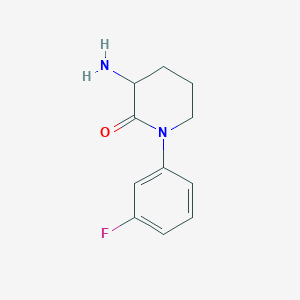
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
